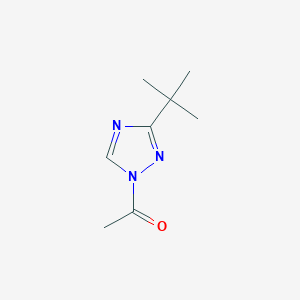
1-(3-(tert-Butyl)-1H-1,2,4-triazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(tert-Butyl)-1H-1,2,4-triazol-1-yl)ethanone is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
The synthesis of 1-(3-(tert-Butyl)-1H-1,2,4-triazol-1-yl)ethanone typically involves the reaction of tert-butyl hydrazine with ethyl acetoacetate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
1-(3-(tert-Butyl)-1H-1,2,4-triazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions include substituted triazoles and amine derivatives.
Applications De Recherche Scientifique
1-(3-(tert-Butyl)-1H-1,2,4-triazol-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(3-(tert-Butyl)-1H-1,2,4-triazol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(3-(tert-Butyl)-1H-1,2,4-triazol-1-yl)ethanone include other triazole derivatives, such as 1-(3-(tert-Butyl)-1H-1,2,4-triazol-1-yl)methanone and 1-(3-(tert-Butyl)-1H-1,2,4-triazol-1-yl)propanone. These compounds share the triazole ring structure but differ in the substituents attached to the ring. The presence of the tert-butyl group in this compound imparts unique steric and electronic properties, making it distinct from its analogs.
Propriétés
Numéro CAS |
132408-61-8 |
|---|---|
Formule moléculaire |
C8H13N3O |
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
1-(3-tert-butyl-1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C8H13N3O/c1-6(12)11-5-9-7(10-11)8(2,3)4/h5H,1-4H3 |
Clé InChI |
KAZOBOKFWLCEGB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C=NC(=N1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


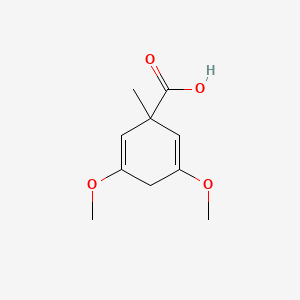
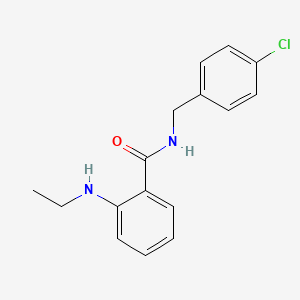
![3,4,7,8,9,10-Hexahydrocyclopenta[d]pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B13094328.png)

![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one](/img/structure/B13094341.png)
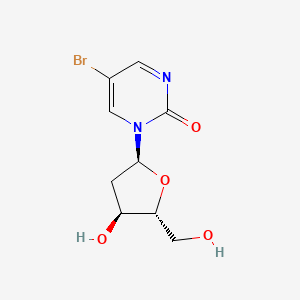
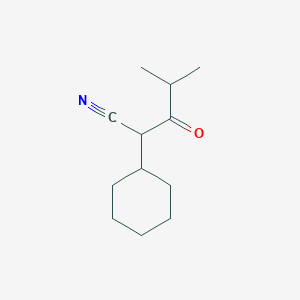
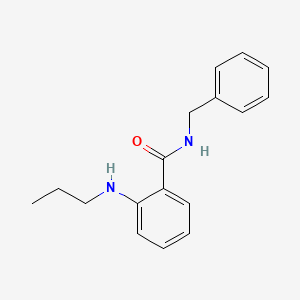

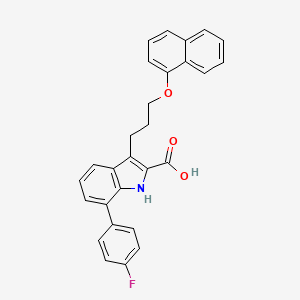
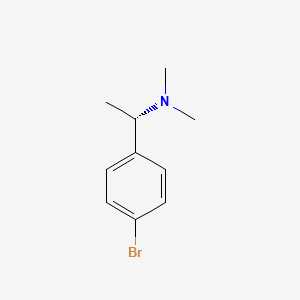
![6-(4-(Cyclopropanecarbonyl)piperazin-1-yl)benzo[d]isothiazole-3-carboxylic acid](/img/structure/B13094379.png)
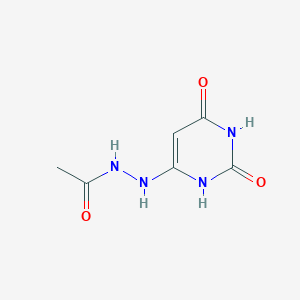
![2H-imidazo[4,5-g][1,2,3]benzothiadiazole](/img/structure/B13094397.png)
